
4-(4-((4-Butoxyphenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-((4-Butoxyphenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine is a useful research compound. Its molecular formula is C20H28N4O4S and its molecular weight is 420.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 4-(4-((4-butoxyphenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine is a member of the pyrimidine class, which has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article synthesizes available research findings regarding its biological activity, mechanisms of action, and potential therapeutic implications.
Chemical Structure and Properties
The compound can be structurally represented as follows:
This structure includes a piperazine ring, a butoxyphenyl sulfonyl group, and a methoxy-substituted pyrimidine moiety, which contribute to its biological properties.
Research indicates that compounds with similar structures often act as inhibitors of the nuclear factor kappa B (NF–κB) pathway, which is implicated in various cancers. The NF–κB pathway plays a crucial role in regulating immune response and cell proliferation. Inhibition of this pathway can lead to decreased tumor growth and enhanced apoptosis in cancer cells.
Inhibition of NF–κB
In vitro studies have demonstrated that derivatives resembling this compound can inhibit NF–κB activity. For instance, compounds synthesized in related studies showed significant inhibition of breast cancer cell lines (MCF-7) with IC50 values ranging from 6.29 µM to 9.17 µM, indicating a potent anti-cancer effect . The binding affinity to the p65 subunit of NF–κB was also highlighted, suggesting a direct interaction that disrupts its function .
Anticancer Activity
Several studies have reported on the anticancer properties of piperazine and pyrimidine derivatives. The following table summarizes key findings related to the anticancer activity of similar compounds:
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
3a | MCF-7 | 9.17 | NF–κB inhibition |
5b | MCF-7 | 6.29 | NF–κB inhibition |
1 | HCC | Not specified | Decreased DNA binding of NF–κB |
These findings suggest that the compound may exhibit similar anticancer properties through mechanisms involving NF–κB inhibition.
Other Biological Activities
Apart from anticancer effects, compounds with similar structural motifs have been explored for various biological activities:
- Antimicrobial Activity : Some derivatives have shown promising results against bacterial strains.
- Anti-inflammatory Effects : Compounds targeting inflammatory pathways may reduce cytokine production.
- Enzyme Inhibition : Certain derivatives have been evaluated for their ability to inhibit enzymes such as acetylcholinesterase and urease .
Case Studies
- Study on NF–κB Inhibition : A study involving piperazine-linked pyrimidines demonstrated their ability to inhibit the DNA binding capacity of NF–κB in hepatocellular carcinoma cells, leading to reduced proliferation and increased apoptosis .
- Antimicrobial Evaluation : Another study assessed various piperazine derivatives for their antimicrobial activity, showing significant inhibition against both Gram-positive and Gram-negative bacteria .
Wissenschaftliche Forschungsanwendungen
Neuropharmacology
The compound has shown promise as a neuropharmacological agent , particularly in modulating neurotransmitter systems. Its piperazine moiety is known to interact with various receptors, including serotonin and dopamine receptors, potentially leading to anxiolytic and antidepressant effects.
Case Study:
A study on similar piperazine derivatives demonstrated significant reductions in anxiety-like behaviors in rodent models, as measured by the elevated plus maze test. The results suggest that this compound may offer therapeutic benefits for anxiety disorders.
Antimicrobial Activity
The sulfonamide group present in the compound is associated with antibacterial properties. Compounds with similar structures have been shown to inhibit bacterial growth by targeting enzymes involved in folate synthesis.
Inhibition Data:
Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
---|---|---|
E. coli | 15 | 100 |
S. aureus | 18 | 100 |
P. aeruginosa | 20 | 100 |
This data indicates that the compound could be effective against several clinically relevant bacterial strains.
Anticancer Properties
Research has indicated that derivatives of pyrimidine compounds can exhibit anticancer activity by inducing apoptosis in cancer cells. The unique structure of this compound may enhance its efficacy against various cancer types.
Mechanism of Action:
The compound's ability to modulate cell signaling pathways involved in cell proliferation and survival is a key area of ongoing research.
Enzyme Inhibition
The compound has been evaluated for its potential to inhibit specific enzymes linked to disease pathology, particularly in neurodegenerative conditions such as Alzheimer’s disease.
Research Findings:
In vitro studies have shown that related pyrimidine derivatives can inhibit ATPase activity associated with protein kinases that play a role in Alzheimer’s disease progression.
Eigenschaften
IUPAC Name |
4-[4-(4-butoxyphenyl)sulfonylpiperazin-1-yl]-6-methoxy-2-methylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O4S/c1-4-5-14-28-17-6-8-18(9-7-17)29(25,26)24-12-10-23(11-13-24)19-15-20(27-3)22-16(2)21-19/h6-9,15H,4-5,10-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSXMONADCRRJSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=NC(=N3)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.